molecular formula C24H29N3O3 B2759099 1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868144-02-9

1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2759099
CAS No.: 868144-02-9
M. Wt: 407.514
InChI Key: YMPWJQHEKGIUOZ-UHFFFAOYSA-N
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Description

1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
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Scientific Research Applications

Computational and Experimental Analysis of Molecular Structures

A study by Jorge Trilleras et al. (2017) on benzo[g]pyrimido[4,5-b]quinoline derivatives, which share structural similarities with the compound , revealed a strong preference for the regioselective formation of linear four fused rings over angular ones. This preference suggests possible kinetic control in product formation, highlighting the compound's stability and potential for further chemical modifications (Trilleras et al., 2017).

Synthesis under Microwave Irradiation

Research by R. M. Shaker and M. A. Elrady (2008) demonstrated the one-pot synthesis of pyrimido[5,4-b]quinolin-2,4,9-triones under microwave irradiation without a catalyst. This method represents an efficient approach to synthesizing complex quinoline derivatives, potentially applicable to the compound , indicating a streamlined pathway for its production (Shaker & Elrady, 2008).

Novel Nanoporous Catalysts for Heterocyclic Synthesis

Hassan Sepehrmansouri et al. (2020) explored the use of novel nanoporous catalysts for synthesizing N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinolines. The study emphasizes the efficiency of metal-organic frameworks (MOFs) in facilitating the synthesis of complex organic molecules, suggesting potential routes for synthesizing the target compound with high yields and short reaction times (Sepehrmansouri et al., 2020).

C-Met Kinase Inhibitory Activities

A study by Qidong Tang et al. (2014) on quinoline derivatives bearing the 5-(aminomethylene)pyrimidine-2,4,6-trione moiety revealed moderate to excellent potency in inhibiting c-Met kinase and antiproliferative activities against various cancer cell lines. Although not directly related to the exact compound, this research indicates the therapeutic potential of structurally similar molecules in oncology (Tang et al., 2014).

Chemistry of Acyl(imidoyl)ketenes

Research on acyl(imidoyl)ketenes, including studies on 3-alkoxycarbonyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones, provides insights into the thermal stability and reactivity of related compounds. These studies contribute to understanding the compound's chemical behavior under various conditions and its potential for forming stabilized ketenes (Maslivets et al., 2004).

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-13(2)14-7-9-15(10-8-14)18-19-16(11-24(3,4)12-17(19)28)25-21-20(18)22(29)27(6)23(30)26(21)5/h7-10,13,18,25H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPWJQHEKGIUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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